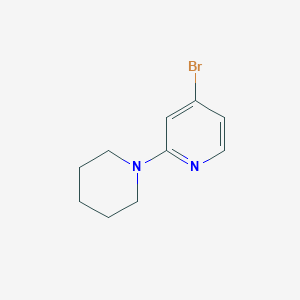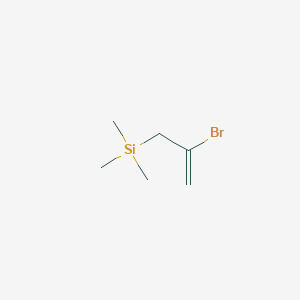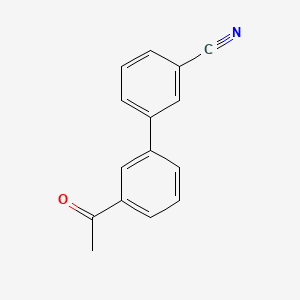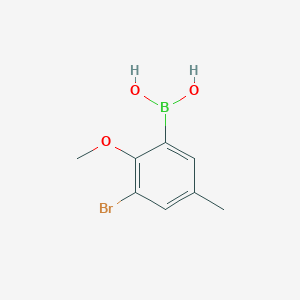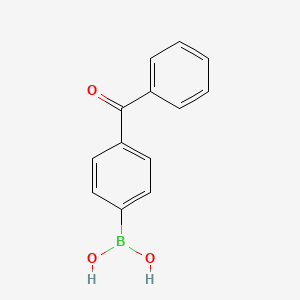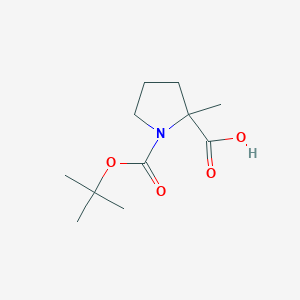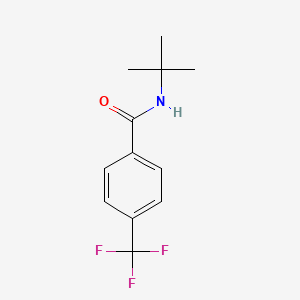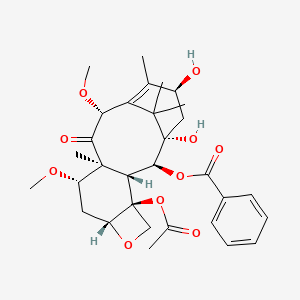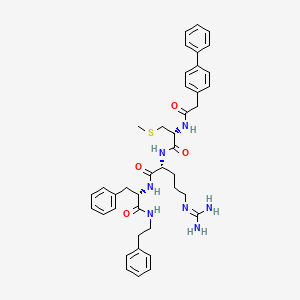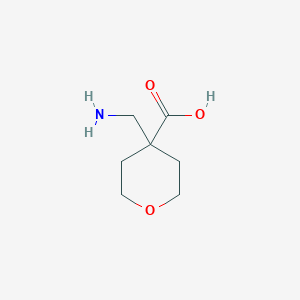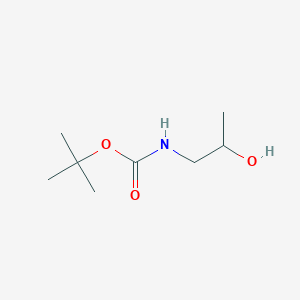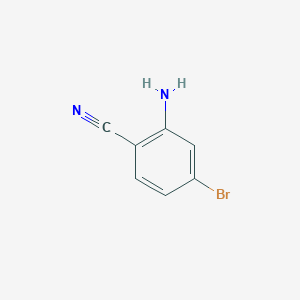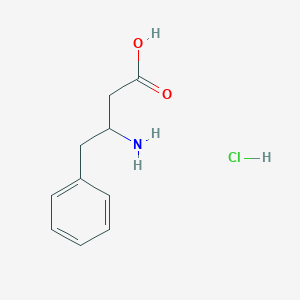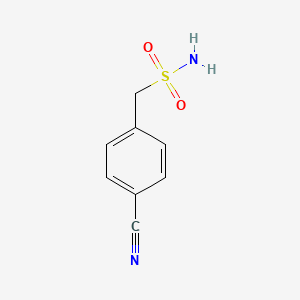
(4-氰基苯基)甲磺酰胺
描述
(4-Cyanophenyl)methanesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. The cyanophenyl group attached to the methanesulfonamide moiety suggests potential reactivity due to the presence of the electron-withdrawing cyano group.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the use of methanesulfonic acid in the reductive ring-opening of O-benzylidene acetals has been demonstrated to be efficient, with sodium cyanoborohydride in THF being employed as a reducing agent . This method could potentially be adapted for the synthesis of (4-Cyanophenyl)methanesulfonamide by incorporating the appropriate cyanophenyl and sulfonamide precursors under similar reductive conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to (4-Cyanophenyl)methanesulfonamide has been studied using spectroscopic techniques. For example, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with TBD was found to form an ion pair through proton transfer, with the structure being confirmed by FT-IR spectroscopy and solid-state characteristics being reflected in the solution state . This suggests that (4-Cyanophenyl)methanesulfonamide could also form similar complexes with appropriate bases, leading to ion pair formation.
Chemical Reactions Analysis
The reactivity of (4-Cyanophenyl)methanesulfonamide can be inferred from studies on similar compounds. The complexes formed between 4-cyanophenyl[bis(ethylsulfonyl)]methane and bases such as TBD and MTBD have been shown to undergo proton transfer, resulting in the formation of ionic pairs . This indicates that (4-Cyanophenyl)methanesulfonamide may also participate in reactions that involve proton transfer with suitable bases, potentially leading to the formation of carbanions or other ionic species.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (4-Cyanophenyl)methanesulfonamide are not detailed in the provided papers, the properties of similar compounds can provide insights. The presence of the cyano group is likely to influence the compound's polarity, solubility, and reactivity. The sulfonamide group could contribute to the compound's acidity and its ability to form hydrogen bonds, which could affect its solubility and interactions with other molecules. The studies on related compounds suggest that (4-Cyanophenyl)methanesulfonamide may have interesting spectroscopic signatures and could form stable complexes with various bases .
科学研究应用
络合物的形成和光谱分析
一项研究重点关注 4-氰基苯基衍生物与某些氮碱之间络合物的形成,重点是质谱(ESI MS)、1H NMR 和 FT-IR 等光谱分析。这项研究提供了对这些络合物中质子转移和离子对形成的见解,有助于更深入地了解它们的化学行为和在各个化学领域的潜在应用 (Binkowska 等人,2008 年)。
结构和计算分析
另一项研究提出了一种结合实验和计算的方法来了解源自某些底物的 N-(2-氰基苯基)二磺酰胺的结构。它使用核磁共振、红外光谱、质谱和 X 射线衍射等技术,并辅以密度泛函理论 (DFT) 计算。这项研究因其详细的结构表征而具有重要意义,这对于在分子设计和材料科学中的应用至关重要 (Mphahlele 和 Maluleka,2021 年)。
钯催化的 N-芳基化
甲磺酰胺与芳基溴化物和氯化物的钯催化交叉偶联研究为合成多种化合物提供了一种有效的方法。该方法避免了其他方法可能产生的潜在遗传毒性杂质,这在制药和药物开发中尤为重要 (Rosen 等人,2011 年)。
衍生物的合成和结构研究
对尼美舒利三唑衍生物(包括甲磺酰胺衍生物)的合成和晶体结构测定的研究提供了对分子间相互作用性质的宝贵见解。这项研究涉及赫希菲尔德表面分析和 DFT 优化分子几何,对于理解和控制药物和材料科学中的分子相互作用至关重要 (Dey 等人,2015 年)。
化学选择性 N-酰化试剂的开发
从结构-反应性关系的系统研究中开发可储存的 N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺在有机化学中至关重要。这些试剂表现出高化学选择性,这对于各种合成工艺和化学制造至关重要 (Kondo 等人,2000 年)。
安全和危害
属性
IUPAC Name |
(4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRAEXJNGIIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)methanesulfonamide | |
CAS RN |
191868-54-9 | |
| Record name | (4-cyanophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



